2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid
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Overview
Description
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is a compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid typically involves the reaction of 4,6-diaminopyrimidine with a suitable thiol compound under controlled conditions. One common method involves the use of 2-chloropropionic acid as a starting material, which undergoes nucleophilic substitution with 4,6-diaminopyrimidine in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an organic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur species.
Substitution: The amino groups in the pyrimidine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur compounds.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. For example, it may inhibit enzymes involved in DNA replication or protein synthesis, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidine derivatives: These compounds share a similar pyrimidine core and exhibit comparable biological activities.
4,6-Diaminopyrimidine derivatives: These compounds have similar substitution patterns and are used in similar applications.
Uniqueness
2-(4,6-Diaminopyrimidin-2-ylsulfanyl)-propionic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfur-containing side chain differentiates it from other pyrimidine derivatives and contributes to its unique properties .
Properties
IUPAC Name |
2-(4,6-diaminopyrimidin-2-yl)sulfanylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4O2S/c1-3(6(12)13)14-7-10-4(8)2-5(9)11-7/h2-3H,1H3,(H,12,13)(H4,8,9,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMMSKDJWIWBHJL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)SC1=NC(=CC(=N1)N)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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